molecular formula C12H16N2O4 B11077323 3-Acetyl-6-methyl-2-(morpholin-4-ylamino)-pyran-4-one

3-Acetyl-6-methyl-2-(morpholin-4-ylamino)-pyran-4-one

Cat. No.: B11077323
M. Wt: 252.27 g/mol
InChI Key: KMCGMTBXYFUKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-6-methyl-2-(morpholin-4-ylamino)-pyran-4-one is a synthetic organic compound that belongs to the pyranone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-6-methyl-2-(morpholin-4-ylamino)-pyran-4-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyranone ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the acetyl group: This step might involve acetylation reactions using reagents like acetic anhydride.

    Attachment of the morpholinylamino group: This could be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, potentially forming oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced analogs.

    Substitution: Various substitution reactions could modify the functional groups on the pyranone ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens or nucleophiles like amines.

Major Products Formed

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

3-Acetyl-6-methyl-2-(morpholin-4-ylamino)-pyran-4-one could have various applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular targets: Such as enzymes, receptors, or nucleic acids.

    Pathways involved: Could include inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Acetyl-2-amino-pyran-4-one
  • 6-Methyl-2-(morpholin-4-ylamino)-pyran-4-one
  • 3-Acetyl-6-methyl-2-amino-pyran-4-one

Uniqueness

3-Acetyl-6-methyl-2-(morpholin-4-ylamino)-pyran-4-one might be unique due to the specific combination of functional groups, which could confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

3-acetyl-6-methyl-2-(morpholin-4-ylamino)pyran-4-one

InChI

InChI=1S/C12H16N2O4/c1-8-7-10(16)11(9(2)15)12(18-8)13-14-3-5-17-6-4-14/h7,13H,3-6H2,1-2H3

InChI Key

KMCGMTBXYFUKDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(O1)NN2CCOCC2)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.